molecular formula C14H18Cl2O4 B156309 2-Butoxyethyl 2,4-dichlorophenoxyacetate CAS No. 1929-73-3

2-Butoxyethyl 2,4-dichlorophenoxyacetate

Cat. No.: B156309
CAS No.: 1929-73-3
M. Wt: 321.2 g/mol
InChI Key: ZMWGIGHRZQTQRE-UHFFFAOYSA-N
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Description

2-Butoxyethyl 2,4-dichlorophenoxyacetate, also known as Acetic acid, (2,4-dichlorophenoxy)-, 2-butoxyethyl ester, is a compound with the molecular formula C14H18Cl2O4 and a molecular weight of 321.196 . It is also known by other names such as Bladex-B, Brush Killer 64, Planotox, and Weedone LV 4 .


Physical and Chemical Properties Analysis

This compound has a density of 1.222g/cm3, a boiling point of 409.3ºC at 760mmHg, and a melting point of 157ºC . Its exact mass is 320.05800, and its LogP is 3.73210 . It is stable at its melting point .

Scientific Research Applications

1. Environmental Impact and Toxicity

2-Butoxyethyl 2,4-dichlorophenoxyacetate, a derivative of 2,4-D, is used as a herbicide. Research on its environmental impact has been extensive. For instance, a study evaluated its acute toxicity to juvenile salmonids and rainbow trout, demonstrating its potential harmful effects on aquatic life (Wan, Watts, & Moul, 1990). Additionally, the effects of 2,4-D on benthic macroinvertebrate communities in artificial pond ecosystems were investigated, showing no primary effects but notable secondary effects over time (Stephenson & Mackie, 1986).

2. Agricultural and Horticultural Applications

2,4-D and its derivatives, including this compound, are widely used in agriculture and horticulture. A study on the efficacy of different forms of 2,4-D in controlling preharvest fruit drop in citrus found that all forms, including the butoxyethyl ester, were effective (Anthony & Coggins, 1999).

3. Microbial Transformation and Environmental Fate

Research on microbial transformation of 2,4-D and its esters in various environments provides insights into its environmental fate. For example, a study using 2,4-D as a benchmark chemical determined the microbial transformation rates of its butoxyethyl ester in different microbial samples (Newton, Gattie, & Lewis, 1990). Another study developed a model to predict the microbial degradation of organic compounds, including the butoxyethyl ester of 2,4-D, in natural waters (Paris, Steen, Baughman, & Barnett, 1981).

4. Genotoxicity and Health Implications

Investigations into the genotoxicity of 2,4-D and its derivatives have been conducted to assess potential health risks. A study evaluating the genotoxicity of 2,4-D and its derivatives, including the butoxyethylester, in mammalian cell cultures found no evidence of genotoxicity (Gollapudi et al., 1999).

5. Phytoremediation and Environmental Cleanup

The potential of phytoremediation in removing 2,4-D from contaminated environments has also been a topic of research. A study described the inoculation of plants with a bacterial endophyte capable of degrading 2,4-D, enhancing the plants' ability to remove this herbicide from the soil (Germaine et al., 2006).

Safety and Hazards

2-Butoxyethyl 2,4-dichlorophenoxyacetate is a skin and eye irritant . It may be absorbed through the skin . The lethal dose (LD50) for oral ingestion is between 320-617 mg/kg . It is recommended to flush with water and wash with soap and water if it comes into contact with the skin .

Mechanism of Action

Target of Action

2,4-D-Butotyl, also known as Weedone LV 4, 2,4-D butoxyethyl ester, Brush killer 64, 2-Butoxyethyl 2,4-dichlorophenoxyacetate, or Aqua-Kleen, is a broad-spectrum herbicide . Its primary targets are broad-leaved weeds . It is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is a phenoxy herbicide .

Mode of Action

The mode of action of 2,4-D-Butotyl involves the degradation mechanism initiated by the OH radical . Seventeen reaction channels were established according to the different reaction mechanisms . The H-abstraction reaction channel R5a on the side chain is the major degradation channel, while the addition to the benzene ring of 2,4-D butyl ester is the most competitive channels .

Biochemical Pathways

2,4-D-Butotyl in plants very rapidly undergoes various transformations and its predominant metabolic pathways and rates vary with different plant species . In bean and soybean plants, major 2,4-D metabolites are 4-O-Β-D-glucosides of 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxy-acetic acids . Among 2,4-D metabolites in cereals, there prevailed 1-O-(2,4-dichlorophenoxyacetyl)-Β-D-glucose while the glycoside of 2,4-dichlorophenol prevailed in strawberry plants .

Pharmacokinetics

Information on the pharmacokinetics of 2,4-D-Butotyl is limited. It is known that 2,4-d-butotyl is highly soluble in water . This property can influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 2,4-D-Butotyl is the control of broad-leaved weeds . It is an important tool for weed control in a wide variety of crop and non-crop uses . The performance of 2,4-D today is still pertinent to understanding the mechanisms of 2,4-D action at the molecular level .

Action Environment

The indiscriminate use of pesticides like 2,4-D-Butotyl can produce numerous damages to the environment . Environmental factors such as the presence of water can influence the compound’s action, efficacy, and stability due to its high solubility . It is non-persistent and has a low potential for particle-bound transport .

Biochemical Analysis

Biochemical Properties

2,4-D-butotyl interacts with various enzymes, proteins, and other biomolecules. It is absorbed more quickly than amines on broadleaf weeds and is more efficient under certain environmental conditions and for the control of certain plant species . The degradation mechanism of 2,4-D butyl ester initiated by OH radical involves various reaction mechanisms .

Cellular Effects

2,4-D-butotyl has significant effects on various types of cells and cellular processes. It increases the biosynthesis and production of ethylene causing uncontrolled cell division and damages vascular tissue . In Arabidopsis thaliana petiole explants, different concentrations of 2,4-D were incorporated in the culture medium and the anatomy of dedifferentiated cells prior to callus formation was examined .

Molecular Mechanism

The molecular mechanism of 2,4-D-butotyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The degradation mechanism of 2,4-D butyl ester initiated by OH radical is investigated using a dual-level direct dynamics method . The abnormalities in somatic embryos are related to the use of 2,4-D in most of the published protocols, this synthetic auxin disrupts the endogenous auxin balance and the auxin polar transportation interfering with the embryo apical-basal polarity .

Temporal Effects in Laboratory Settings

The effects of 2,4-D-butotyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-D-butotyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,4-D-butotyl is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2,4-D-butotyl is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,4-D-butotyl and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-butoxyethyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C14H18Cl2O4/c1-2-3-6-18-7-8-19-14(17)10-20-13-5-4-11(15)9-12(13)16/h4-5,9H,2-3,6-8,10H2,1H3
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InChI Key

ZMWGIGHRZQTQRE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2O4
Source PubChem
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DSSTOX Substance ID

DTXSID1032309
Record name 2,4-D-Butotyl
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Molecular Weight

321.2 g/mol
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Physical Description

Colorless to amber liquid; Insoluble in water (12 mg/L at 25 deg C); [HSDB] Clear liquid; Insoluble in water; [MSDSonline] Dark amber liquid; [Reference #1]
Record name 2,4-D butoxyethyl ester
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Boiling Point

156-162 °C @ 1-1.5 mm Hg
Record name 2,4-D BUTOXYETHYL ESTER
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Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
Record name 2,4-D BUTOXYETHYL ESTER
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Solubility

ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/, Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol., In water: 12 mg/l, @ 25 °C, Soluble in oils /2,4-D esters/
Record name 2,4-D BUTOXYETHYL ESTER
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Density

1.232 g/cu cm @ 20 °C
Record name 2,4-D BUTOXYETHYL ESTER
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Vapor Pressure

0.0000045 [mmHg], 4.5X10-6 mm Hg @ 25 °C
Record name 2,4-D butoxyethyl ester
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Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/
Record name 2,4-D BUTOXYETHYL ESTER
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Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE. /2,4-D ESTERS AND AMINE SALTS/, Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water.
Record name 2,4-D BUTOXYETHYL ESTER
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Color/Form

Amber liquid, Viscous, colorless liquid

CAS No.

1929-73-3
Record name 2,4-D Butotyl
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Record name 2-butoxyethyl 2,4-dichlorophenoxyacetate
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Record name 2,4-D BUTOXYETHYL ESTER
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Melting Point

Liquid at room temperature
Record name 2,4-D BUTOXYETHYL ESTER
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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